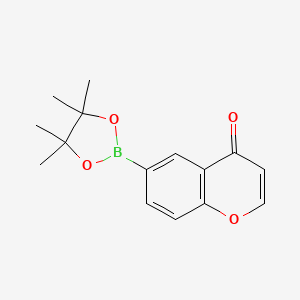

Éster de pinacol de ácido cromona-6-borónico

Descripción general

Descripción

Chromone-6-boronic acid pinacol ester is an organoboron compound with the molecular formula C₁₅H₁₇BO₄. It is a derivative of chromone, a naturally occurring compound known for its diverse biological activities. The boronic acid pinacol ester moiety is a valuable functional group in organic synthesis, particularly in Suzuki–Miyaura coupling reactions .

Aplicaciones Científicas De Investigación

Chromone-6-boronic acid pinacol ester has a wide range of applications in scientific research:

Biology: Investigated for its potential as a fluorescent probe for detecting biomolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials and pharmaceuticals.

Mecanismo De Acción

Target of Action

Chromone-6-boronic acid pinacol ester is a type of boronic ester, which are highly valuable building blocks in organic synthesis . The primary targets of Chromone-6-boronic acid pinacol ester are the organic groups involved in the Suzuki–Miyaura coupling reaction .

Mode of Action

The mode of action of Chromone-6-boronic acid pinacol ester involves its interaction with these organic groups. In the Suzuki–Miyaura coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The biochemical pathways affected by Chromone-6-boronic acid pinacol ester are primarily those involved in the Suzuki–Miyaura coupling reaction. This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of this reaction include the formation of new carbon-carbon bonds, which are crucial in many areas of organic synthesis .

Pharmacokinetics

Boronic esters in general are known for their stability and environmental benignity, which can impact their bioavailability .

Result of Action

The result of the action of Chromone-6-boronic acid pinacol ester is the formation of new carbon-carbon bonds via the Suzuki–Miyaura coupling reaction . This can lead to the synthesis of a wide variety of organic compounds, depending on the specific organic groups involved in the reaction .

Action Environment

The action of Chromone-6-boronic acid pinacol ester can be influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling reaction is known for its mild and functional group tolerant reaction conditions . Therefore, the efficacy and stability of Chromone-6-boronic acid pinacol ester can be affected by factors such as temperature, pH, and the presence of other chemical species .

Análisis Bioquímico

Biochemical Properties

Chromone-6-boronic acid pinacol ester is known for its role in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . It interacts with various biomolecules in this process. The boron moiety in the compound can be converted into a broad range of functional groups, including oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .

Molecular Mechanism

The molecular mechanism of Chromone-6-boronic acid pinacol ester involves its participation in Suzuki–Miyaura coupling. In this process, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Temporal Effects in Laboratory Settings

It is known that pinacol boronic esters, which include Chromone-6-boronic acid pinacol ester, are usually bench stable and easy to purify .

Metabolic Pathways

It is known that the boron moiety in the compound can be converted into a broad range of functional groups , suggesting that it may be involved in various metabolic pathways.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of chromone-6-boronic acid pinacol ester typically involves the reaction of chromone with a boronic acid derivative. One common method is the palladium-catalyzed borylation of chromone using bis(pinacolato)diboron (B₂Pin₂) under mild conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K₂CO₃) and a palladium catalyst like Pd(dppf)Cl₂ (dppf = 1,1’-bis(diphenylphosphino)ferrocene) .

Industrial Production Methods: Industrial production of chromone-6-boronic acid pinacol ester follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring are employed to ensure consistent production quality .

Análisis De Reacciones Químicas

Types of Reactions: Chromone-6-boronic acid pinacol ester undergoes various chemical reactions, including:

Oxidation: Conversion to the corresponding boronic acid.

Reduction: Formation of boronate esters.

Substitution: Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents.

Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Substitution: Palladium catalysts (e.g., Pd(PPh₃)₄) and bases (e.g., K₂CO₃).

Major Products:

Oxidation: Chromone-6-boronic acid.

Reduction: Chromone-6-boronate ester.

Substitution: Various biaryl compounds through Suzuki–Miyaura coupling.

Comparación Con Compuestos Similares

- 6-Quinolineboronic acid pinacol ester

- Phenylboronic acid pinacol ester

- Naphthalene-2-boronic acid pinacol ester

Comparison: Chromone-6-boronic acid pinacol ester is unique due to its chromone backbone, which imparts distinct chemical and biological properties. Compared to other boronic acid pinacol esters, it offers enhanced reactivity in Suzuki–Miyaura coupling and potential biological activities .

Actividad Biológica

Chromone-6-boronic acid pinacol ester (CAS No. 928773-42-6) is an organoboron compound that has garnered attention due to its unique chemical structure and potential biological activities. This compound is a derivative of chromone, which is known for its diverse biological properties, including anti-inflammatory and anticancer activities. The boronic acid moiety enhances its reactivity in organic synthesis, particularly in the Suzuki–Miyaura coupling reaction, making it a valuable building block in medicinal chemistry.

Chromone-6-boronic acid pinacol ester has the molecular formula and a molecular weight of 272.1 g/mol. Its structure includes a chromone backbone, which contributes to its distinct biological activities compared to other boronic acid derivatives.

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₇BO₄ |

| Molecular Weight | 272.1 g/mol |

| CAS Number | 928773-42-6 |

| Purity | ≥97% |

The biological activity of Chromone-6-boronic acid pinacol ester can be attributed to its interaction with various biochemical pathways. Its primary mode of action involves participation in the Suzuki–Miyaura coupling reaction, where it forms carbon-carbon bonds by interacting with electrophilic organic groups through oxidative addition and transmetalation processes.

Biochemical Pathways

- Oxidative Addition : Involves the oxidation of palladium as it forms a new Pd–C bond.

- Transmetalation : Transfers nucleophilic organic groups from boron to palladium, facilitating the formation of complex organic structures.

Biological Activities

Research indicates that Chromone-6-boronic acid pinacol ester exhibits several biological activities:

- Anticancer Activity : Studies have shown that compounds with boronic acid functionalities can inhibit proteasome activity, leading to apoptosis in cancer cells. The incorporation of the chromone structure may enhance this effect through additional mechanisms such as cell cycle arrest and induction of reactive oxygen species (ROS) .

- Anti-inflammatory Properties : The chromone moiety is known for its anti-inflammatory effects, potentially making this compound useful in treating inflammatory diseases .

- Fluorescent Probes : The compound has been explored for use as a fluorescent probe to detect biomolecules, leveraging its unique chemical properties .

Case Studies

- Anticancer Mechanism : A study demonstrated that boronic acids can induce apoptosis in various cancer cell lines through proteasome inhibition. Chromone derivatives showed enhanced efficacy due to their ability to target multiple pathways involved in tumorigenesis .

- Fluorescent Detection : In another research effort, Chromone-6-boronic acid pinacol ester was utilized as a fluorescent probe for biomolecule detection, successfully identifying specific targets within cellular environments .

Pharmacokinetics

The pharmacokinetic profile of Chromone-6-boronic acid pinacol ester suggests good stability and bioavailability due to its boron-containing structure. Boronic esters are generally known for their environmental benignity and stability under physiological conditions, which may contribute positively to their therapeutic potential.

Propiedades

IUPAC Name |

6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17BO4/c1-14(2)15(3,4)20-16(19-14)10-5-6-13-11(9-10)12(17)7-8-18-13/h5-9H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCLPUBULQFSMMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)OC=CC3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17BO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90407569 | |

| Record name | CHROMONE-6-BORONIC ACID PINACOL ESTER | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90407569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

928773-42-6 | |

| Record name | CHROMONE-6-BORONIC ACID PINACOL ESTER | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90407569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.